molecular formula C20H19N3O3 B2434199 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide CAS No. 1797181-75-9

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide

Cat. No. B2434199
CAS RN: 1797181-75-9
M. Wt: 349.39
InChI Key: IEEWCCVETIYDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)cyclohex-3-enecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vasodilator Action of Furoxans

Furoxans, related to the oxadiazole moiety in the chemical compound , have been studied for their vasodilator action. These compounds, upon reacting with sulfhydryl groups in thiols and proteins, can generate nitric oxide (NO), which is a potent vasodilator. This mechanism may classify furoxans as nitrovasodilators, contributing to their therapeutic potential in managing vascular diseases and conditions requiring vasodilation (Feelisch, Schönafinger, & Noack, 1992).

Antiplasmodial Activity

Oxadiazole derivatives have shown promising activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. The activity of these compounds varies with the nature of the acyl moiety, indicating the importance of structural optimization for enhanced antiplasmodial effects. This suggests a potential application in developing new antimalarial therapies (Hermann et al., 2021).

Antimicrobial and Antifungal Activities

The oxadiazole ring, as part of various heterocyclic compounds, has been associated with significant antimicrobial and antifungal activities. These compounds, by virtue of their structural diversity, can be tailored to target a wide range of pathogenic microbes, offering a pathway for the development of new antimicrobial agents with potentially novel mechanisms of action (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Anti-tubercular Activity

Compounds containing the oxadiazole moiety have been evaluated for their anti-tubercular activity, showcasing the potential to inhibit the growth of Mycobacterium tuberculosis. This highlights the potential application of these compounds in the treatment of tuberculosis, a significant global health concern (El-Azab et al., 2018).

Energetic Materials

Nitrogen-rich energetic compounds incorporating the oxadiazole ring have been investigated for their potential as secondary explosives and propellants. These materials offer advantages in terms of stability and performance, contributing to advancements in materials science, particularly in the development of safer and more efficient energetic materials (Liu et al., 2018).

properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-20(14-7-2-1-3-8-14)21-16-10-5-4-9-15(16)13-18-22-19(23-26-18)17-11-6-12-25-17/h1-2,4-6,9-12,14H,3,7-8,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEWCCVETIYDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.